molecular formula C11H20Cl2N2 B13497121 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride

1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13497121
M. Wt: 251.19 g/mol
InChI Key: HOTLULQAEPDTSZ-UHFFFAOYSA-N
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Description

1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride is a substituted ethanamine derivative featuring a pyridine ring with a bulky tert-butyl group at the 4-position and an ethylamine side chain. The dihydrochloride salt enhances its stability and solubility for research applications.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

1-(4-tert-butylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-8(12)10-7-9(5-6-13-10)11(2,3)4;;/h5-8H,12H2,1-4H3;2*1H

InChI Key

HOTLULQAEPDTSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)C(C)(C)C)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl group distinguishes this compound from other ethanamine derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Reference
1-(4-Tert-butylpyridin-2-yl)ethan-1-amine diHCl C₁₁H₁₉Cl₂N₃* ~266.2 4-Tert-butylpyridin-2-yl N/A Hypothetical
2-(Pyridin-3-yl)ethan-1-amine diHCl C₇H₁₁Cl₂N₃ 207.20 Pyridin-3-yl N/A
1-(3-Fluoropyridin-2-yl)ethan-1-amine diHCl C₇H₉Cl₂FN₂ 213.08 3-Fluoropyridin-2-yl 98%
2-(2-Chloropyridin-4-yl)ethan-1-amine diHCl C₇H₁₀Cl₂N₂ 193.07 2-Chloropyridin-4-yl N/A
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine diHCl C₇H₁₁Cl₂FN₂O 229.08 5-Fluoropyridin-3-yloxy N/A

*Hypothetical molecular formula and weight based on structural analogy.

Key Observations :

  • The tert-butyl group increases molecular weight (~266.2 vs.
  • Fluorine or chlorine substituents (e.g., in ) improve electronegativity and hydrogen-bonding capacity, which may enhance target binding affinity compared to tert-butyl’s steric effects.

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